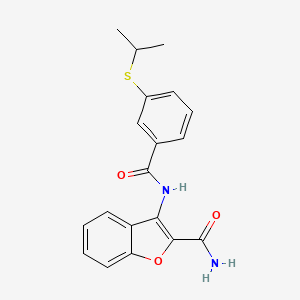

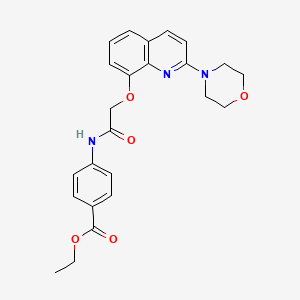

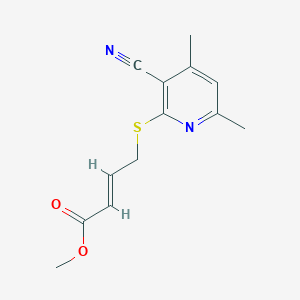

![molecular formula C7H7BrF2O2 B2566501 2-(3-Bromo-1-bicyclo[1.1.1]pentanyl)-2,2-difluoroacetic acid CAS No. 2408958-11-0](/img/structure/B2566501.png)

2-(3-Bromo-1-bicyclo[1.1.1]pentanyl)-2,2-difluoroacetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-(3-Bromo-1-bicyclo[1.1.1]pentanyl)-2,2-difluoroacetic acid” is a chemical compound with the molecular formula C7H9BrO2 . It belongs to the class of organic compounds known as bicyclo[1.1.1]pentanes (BCPs), which are highly strained carbocycles . BCPs have been widely used in drug discovery and materials science due to their unique structure and properties .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a BCP core, which is a highly strained carbocycle . The unique structure of BCPs, including their high degree of strain and three-dimensionality, makes them particularly interesting for various applications in drug discovery and materials science .

Chemical Reactions Analysis

The chemical reactions involving “this compound” and similar BCP derivatives are often characterized by bridge substitution . This process often provides patent-free, novel vectors for substituent disposition in drug discovery and materials science . The unique properties of the BCP core present considerable synthetic challenges to the development of such transformations .

Applications De Recherche Scientifique

Synthesis and Reactivity

- The synthesis and properties of 3-halo-substituted bicyclo[1.1.1]pentane-1-carboxylic acids, including a bromo acid variant, have been studied, revealing a range of reactivities when reacting with xenon difluoride. The study suggests polar kinetic and thermodynamic effects play a significant role in these reactions, providing insights into the unique electronic effects transmitted through the bicyclo[1.1.1]pentane ring system (Adcock et al., 1999).

- Research on 1-Bromobicyclo[1.1.1]pentane has shown it undergoes solvolysis more rapidly than t-butyl bromide in certain conditions, leading exclusively to 3-methylenecyclobutanol, which indicates specific solvolytic stability and reactivity of the bicyclo[1.1.1]pentane framework (Della & Taylor, 1990).

Applications in Medicinal Chemistry and Catalysis

- Bicyclo[1.1.1]pentanes have been identified as effective bioisosteres for aromatic rings, tert-butyl groups, and alkynes, with novel methods developed for the synthesis of 3-alkylbicyclo[1.1.1]pentan-1-amines. This highlights their potential in streamlining the synthesis of important bicyclo[1.1.1]pentan-1-amine building blocks for pharmaceutical applications (Hughes et al., 2019).

- The catalytic synthesis of carboxylic acids from linear and cyclic alkanes, including derivatives of bicyclo[1.1.1]pentane, underlines the versatility of these compounds in synthetic organic and catalytic chemistry, demonstrating their utility in creating complex organic molecules (Reis et al., 2005).

Advanced Organic Synthesis Techniques

- Advanced synthesis techniques have enabled the creation of highly substituted and functionalized bicyclo[1.1.1]pentane derivatives, including polyhalogenated variants. These methodologies open new avenues for the exploration of bicyclo[1.1.1]pentane's potential in material science, medicinal chemistry, and beyond (Le et al., 2021).

Safety and Hazards

The safety and hazards associated with “2-(3-Bromo-1-bicyclo[1.1.1]pentanyl)-2,2-difluoroacetic acid” are not explicitly mentioned in the sources I found. For detailed information on safety and hazards, it would be best to refer to the material safety data sheet (MSDS) provided by the manufacturer or supplier .

Mécanisme D'action

Target of Action

It’s known that bicyclo[111]pentane (BCP) derivatives, which this compound is a part of, are increasingly relevant in medicinal chemistry discovery research because of their role as bio-isosteres .

Mode of Action

Bcp derivatives have been used successfully as a para-disubstituted benzene replacement, making them a highly valuable pharmacophore .

Biochemical Pathways

Bcp derivatives have been shown to engage in polarity-matched borylation, a process that could potentially affect various biochemical pathways .

Pharmacokinetics

Successful drug discovery efforts often rely on potent drugs presenting good activity/affinity towards the target of interest as well as satisfactory admet parameters .

Result of Action

Bcp derivatives have been shown to undergo direct c–h insertion without losing the integrity of their carbocyclic framework .

Action Environment

The strategy of increasing three-dimensional space to alleviate shortcomings has led to the incorporation of bcps .

Propriétés

IUPAC Name |

2-(3-bromo-1-bicyclo[1.1.1]pentanyl)-2,2-difluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrF2O2/c8-6-1-5(2-6,3-6)7(9,10)4(11)12/h1-3H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVQVGRAKJWUJTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(CC1(C2)Br)C(C(=O)O)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrF2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

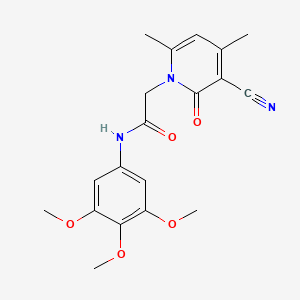

![3,4-difluoro-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide](/img/structure/B2566421.png)

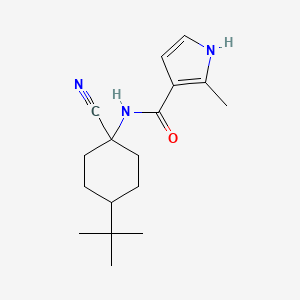

![[1,1'-Biphenyl]-4-yl(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2566424.png)

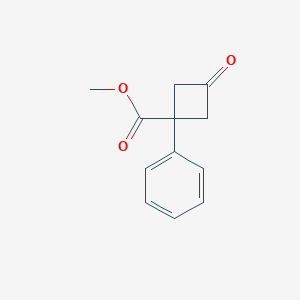

![2-amino-4-(4-chlorophenyl)-7-methyl-6-(3-morpholinopropyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2566425.png)

![1-{4-Ethoxy-3-[(2-imino-2,3-dihydro-1,3-thiazol-3-yl)methyl]phenyl}ethan-1-one hydrochloride](/img/structure/B2566429.png)

![2-((6,8-dimethyl-5,7-dioxo-2-(m-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2566439.png)